Enalapril Diketopiperazine

Descripción

Significance of Diketopiperazine Impurities in Angiotensin-Converting Enzyme Inhibitors

Diketopiperazine formation is a recognized degradation pathway for several ACE inhibitors, particularly those that, like enalapril (B1671234), possess a dipeptide structural motif. chromatographyonline.com The primary significance of Enalapril Diketopiperazine lies in its impact on the quality and efficacy of the final drug product. Its formation, which occurs via an intramolecular cyclization reaction, results in a compound that is biologically inactive, meaning it does not contribute to the therapeutic effect of the medication. googleapis.com The presence of this impurity, therefore, signifies a reduction in the potency of the active pharmaceutical ingredient.

The degradation of enalapril into its diketopiperazine derivative is influenced by several factors, including pH, temperature, and interactions with pharmaceutical excipients. conicet.gov.arnih.govnih.gov In solid-state formulations, this intramolecular cyclization is the predominant degradation pathway. researchgate.net In aqueous solutions, the degradation is highly pH-dependent; diketopiperazine is the major degradation product in acidic conditions (pH below 5), while hydrolysis to another degradant, enalaprilat, is favored at a pH above 5. conicet.gov.arresearchgate.net The interaction with common excipients can also accelerate the formation of this compound. nih.govnih.gov For instance, certain polymers used in tablet coatings have been shown to exacerbate the degradation of enalapril. nih.gov Given that impurities can have their own pharmacological or toxicological profiles, controlling their levels is essential for ensuring drug safety. ontosight.ai

Regulatory Perspectives on Impurity Control in Pharmaceutical Products

The control of impurities in pharmaceutical products is a fundamental requirement mandated by global regulatory authorities such as the European Medicines Agency (EMA). europa.eu The framework for these controls is largely defined by the International Council for Harmonisation (ICH) of Technical Requirements for Pharmaceuticals for Human Use. Specifically, guidelines ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) provide a structure for identifying, reporting, and qualifying impurities. europa.eu

These regulations require drug manufacturers to establish acceptance criteria and set limits for any impurity present in a drug product. ontosight.aieuropa.eu this compound is listed as a specified impurity in major pharmacopoeias, such as the European Pharmacopoeia, where it is designated as "Enalapril Maleate Impurity D". ontosight.ai Pharmaceutical companies must employ validated, stability-indicating analytical methods to quantify the amount of this impurity in both the active ingredient and the finished dosage form. scielo.brscielo.br The limits for such impurities are set to ensure that the drug product is safe and maintains its therapeutic efficacy throughout its shelf life, with acceptable levels for diketopiperazine impurities sometimes specified to be below 1.0%, and in some cases, as low as 0.25%. google.com

Foundational Research Gaps and Objectives for this compound Studies

Despite being a well-known degradant, several research gaps concerning this compound persist. A primary objective of ongoing research is to achieve a more complete understanding of its formation kinetics and mechanisms, particularly the complex interactions between enalapril and various pharmaceutical excipients. nih.govhistorymedjournal.com While studies have shown that certain excipients and alkaline or acidic conditions can promote its formation, predicting these effects across diverse formulations remains a challenge. nih.govnih.gov The influence of the microenvironmental pH within a solid tablet on the rate of cyclization is an area requiring deeper investigation. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

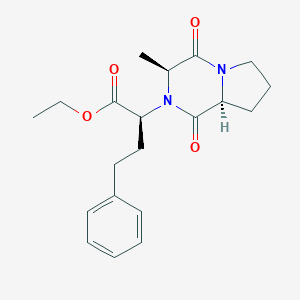

| IUPAC Name | ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate |

| Synonyms | Enalapril Impurity D, Enalapril Maleate Impurity D [EP] ontosight.ai |

| CAS Number | 115729-52-7 lgcstandards.com |

| Molecular Formula | C₂₀H₂₆N₂O₄ |

| Molecular Weight | 374.43 g/mol |

| Appearance | White Solid |

| Purity | >95% lgcstandards.com |

| Storage Temperature | -20°C lgcstandards.com |

Table 2: Examples of HPLC Methods for the Analysis of this compound

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ijpbs.com | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) scispace.com |

| Column | Platinum EPS C8 (250 x 4.6 mm, 5µm) ijpbs.com | Grace Platinum C8 EPS (250 x 4.6 mm, 5µm) scispace.com |

| Mobile Phase | Gradient elution with Mobile Phase A (pH 2.2 buffer:Acetonitrile, 715:285) and Mobile Phase B (pH 2.2 buffer:Acetonitrile, 720:280) ijpbs.com | Isocratic elution with Acetonitrile:20 mmol phosphate (B84403) buffer pH 2.2 (25:75 v/v) scispace.com |

| Flow Rate | 1.5 mL/min ijpbs.com | 2.0 mL/min scispace.com |

| Detection | UV at 215 nm ijpbs.com | UV at 215 nm scispace.com |

| Retention Time | 8.33 minutes ijpbs.com | Not specified |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHNHHJUGMMLV-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151178 | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115729-52-7 | |

| Record name | Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115729-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Enalapril Diketopiperazine Formation and Degradation Kinetics

Intramolecular Cyclization: A Primary Degradation Pathway of Enalapril (B1671234) Maleate

The primary mechanism for the formation of enalapril diketopiperazine from enalapril maleate is intramolecular cyclization researchgate.netnih.govnih.govsemanticscholar.org. This chemical process involves the nucleophilic attack of the secondary amine on the carboxylic group within the enalapril molecule proquest.com. This reaction results in the elimination of a water molecule (dehydration) and the formation of a stable, cyclic piperazinedione ring structure, known as a diketopiperazine nih.gov.

Spectroscopic studies have provided clear evidence for this pathway. Using a thermal Fourier-transform infrared (FT-IR) microscopic system, researchers have observed the appearance of new IR peaks at 1738 and 1672 cm⁻¹ (representing the carbonyl band of the DKP) and the simultaneous disappearance of peaks corresponding to the secondary amine (3215 cm⁻¹) and the carboxylic acid carbonyl group (1728 cm⁻¹) of enalapril maleate, confirming the conversion to DKP nih.gov. This intramolecular reaction is a key factor in the instability of enalapril, particularly in the solid state and under thermal stress nih.govnih.gov.

Environmental Modulators of Diketopiperazine Formation

The rate and pathway of enalapril maleate degradation are significantly influenced by environmental conditions such as pH, temperature, and humidity nih.govnih.gov.

The degradation pathway of enalapril maleate is highly dependent on the pH of its environment nih.govrjpbcs.com. The stability is generally better in the pH range of 2.0 to 7.0 rjpbcs.com. In solution, the degradation kinetics across a pH range of 2.2 to 10.5 have been observed to follow pseudo-first-order kinetics nih.govresearchgate.netresearchgate.net.

Under acidic conditions, the formation of this compound is a major degradation pathway scielo.brscielo.br. In studies using 0.1 N hydrochloric acid, DKP was identified as the primary degradation product, alongside enalaprilat scielo.brscielo.br. After 24 hours of hydrolysis in this acidic medium, 80.4% of the initial enalapril remained scielo.brscielo.br. The degradation in acidic media is believed to be promoted by the protonation of the carboxyl group, which facilitates the nucleophilic attack by the secondary amine, leading to cyclization researchgate.net. Formulations with an acidic drug-matrix have also been shown to be primarily associated with the formation of diketopiperazine nih.govresearchgate.netresearchgate.net.

In alkaline or basic conditions, the degradation of enalapril is significantly accelerated, but the primary degradation product is enalaprilat, formed via ester hydrolysis scielo.brnih.govscielo.br. After just 30 minutes of hydrolysis in 0.1 N sodium hydroxide, only 7.5% of the initial enalapril remained scielo.brscielo.br. While some research suggests that both acid and alkali can promote DKP formation, the predominant pathway in basic conditions is hydrolysis nih.govresearchgate.net. In a forced degradation study, enalapril maleate suspensions in alkaline conditions (sodium hydroxide 0.1N) heated at 60°C for 2 hours showed a recovery of only 54.3% cjhp-online.ca.

Under neutral hydrolytic conditions (in water), enalapril degrades into both enalaprilat and, notably, diketopiperazine scielo.brscielo.br. Studies have shown that after 24 hours of hydrolysis in water, the percentage of enalapril remaining was 95.2% scielo.brscielo.br. The degradation in all hydrolytic conditions (acidic, neutral, and alkaline) has been found to follow first-order kinetics scielo.brscielo.br.

| Condition | Time | Enalapril Remaining (%) | Primary Degradation Products | Kinetics |

|---|---|---|---|---|

| 0.1 N Hydrochloric Acid (Acidic) | 24 hours | 80.4% | Diketopiperazine (major), Enalaprilat | First-Order |

| Water (Neutral) | 24 hours | 95.2% | Enalaprilat and Diketopiperazine | First-Order |

| 0.1 N Sodium Hydroxide (Alkaline) | 30 minutes | 7.5% | Enalaprilat | First-Order |

Temperature is a critical factor in the degradation of enalapril maleate, with increased temperatures promoting the formation of DKP through intramolecular cyclization nih.govnih.govsemanticscholar.org. Studies on solid-state enalapril maleate show that the formation of DKP begins at approximately 129°C and reaches a maximum rate at 137°C nih.gov. Other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), indicate a melting point around 153°C followed by thermal decomposition at 163°C researchgate.net. Thermogravimetric analysis (TGA) confirms the onset of decomposition at approximately 154°C researchgate.netresearchgate.net.

The degradation of enalapril in tablet forms, when subjected to elevated temperatures (313 K to 333 K) and humidity, follows a first-order reaction model nih.govsemanticscholar.org. From these kinetic studies, thermodynamic parameters, including the activation energy for the decomposition process, have been calculated nih.govsemanticscholar.orgptfarm.pl. The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the degradation reaction to occur. For the formation of DKP from pure solid-state enalapril maleate, the activation energy has been determined to be approximately 141.2 ± 0.7 kJ/mol proquest.comnih.govproquest.com. This value can be significantly altered by the presence of excipients. For instance, in a 1:1 mixture with the polymer Eudragit E, the activation energy for DKP formation was reduced to 86.7 ± 0.8 kJ/mol, indicating that the excipient can accelerate the degradation of enalapril maleate proquest.comnih.govproquest.com.

| Compound/Mixture | Activation Energy (Ea) |

|---|---|

| Pure Enalapril Maleate | 141.2 ± 0.7 kJ/mol |

| Enalapril Maleate : Eudragit E (1:1) | 86.7 ± 0.8 kJ/mol |

Thermal Degradation Kinetics and Activation Energy Assessment

Isoconversional and Model-Free Kinetic Analyses

To elucidate the kinetics of this compound formation, isoconversional and model-free kinetic analyses have been employed. These methods offer the advantage of determining the activation energy (Ea) of a reaction without assuming a specific reaction model. netzsch.com

One study utilized the Kissinger–Akahira–Sunose isoconversional method to analyze the decomposition of enalapril maleate to diketopiperazine. conicet.gov.ar By monitoring the reaction through thermogravimetry at various heating rates, an activation energy of 198 kJ mol⁻¹ was determined. conicet.gov.ar This model-free approach allows for the simulation of isothermal experiments, providing valuable data for predicting the degradation rate under different temperature conditions. conicet.gov.ar The conversion versus temperature curves demonstrated a clear dependence on the heating rate, shifting to higher temperatures as the heating rate increased. conicet.gov.ar

The reaction mechanism was further investigated using the master-plot method, which suggested that the mechanism is temperature-dependent. conicet.gov.ar Below 235°C, a nucleation mechanism is probable, while at temperatures exceeding the melting point of enalapril maleate, the reaction occurs in the liquid state and is better described by a first-order reaction model. conicet.gov.ar

Autocatalytic Solid-State Decomposition Characteristics

The solid-state decomposition of enalapril leading to the formation of diketopiperazine can exhibit autocatalytic characteristics. Research has indicated that the diketopiperazine formation reaction may be inherently autocatalytic or display characteristics of a cascade reaction. nih.gov This suggests that the degradation product, DKP, may itself catalyze further degradation of the parent drug molecule. Such a phenomenon can lead to an accelerated rate of impurity formation over time, posing a significant challenge to the long-term stability of the drug product.

The investigation into the decomposition of a resin-bound N-methylated tripeptide also pointed towards diketopiperazine formation as a significant side reaction. researchgate.net The inherent stability of the six-membered diketopiperazine ring drives this intramolecular cyclization. researchgate.net

Influence of Humidity and Hydrolytic Conditions on Impurity Generation

Humidity and the presence of water play a crucial role in the generation of this compound. The degradation of enalapril maleate is significantly more pronounced in the presence of excipients with higher water sorption capacity. pharmaexcipients.comnih.govresearchgate.net A condensation layer deposited on the surface of excipients is believed to be responsible for facilitating the degradation of enalapril maleate. pharmaexcipients.comnih.gov

Studies have shown a direct relationship between the degradation of enalapril maleate and the water sorption-activity of the excipients it is formulated with. pharmaexcipients.comnih.gov In aqueous solutions, the degradation pathways of enalapril are pH-dependent. At a pH below 5, the major degradation product is the diketopiperazine derivative. conicet.gov.arresearchgate.net Conversely, at a pH above 5, the primary degradation product is enalaprilat, formed through hydrolysis of the ethyl ester. conicet.gov.arresearchgate.net In the solid state, however, the formation of diketopiperazine is the predominant degradation route. researchgate.net

The stability of enalapril maleate in binary mixtures with various excipients was tested under different humidity conditions (dry, contained, and humid at 60°C). The results indicated that humidity has a noticeable effect on the extent of degradation. pharmaexcipients.comresearchgate.net

Photolytic and Oxidative Stress Implications for Diketopiperazine Formation

While Enalapril has been found to be stable under oxidative stress conditions, its stability under other stress factors, including acidic, alkaline, and neutral conditions, is compromised, leading to the formation of degradation products like diketopiperazine and enalaprilat. scielo.br Under acidic stress, enalapril degrades to both enalaprilat and diketopiperazine, with diketopiperazine being the major degradation product. scielo.br Under neutral conditions, degradation to both enalaprilat and, particularly, diketopiperazine is observed. scielo.br In contrast, under alkaline stress, the primary degradation product is enalaprilat. scielo.br No decomposition was observed when the solid drug powder was exposed to dry heat at 70°C or at 40°C with 75% relative humidity for 27 days. scielo.br

Drug-Excipient Interactions Promoting this compound Degradation

The interaction between Enalapril and pharmaceutical excipients is a critical factor influencing the formation of this compound. Certain excipients can promote the degradation of enalapril maleate, with diketopiperazine being a particularly prominent degradant. nih.gov

Catalytic Effects of Specific Pharmaceutical Excipients (e.g., Sodium Starch Glycolate, Microcrystalline Cellulose, Eudragit E)

Several commonly used pharmaceutical excipients have been found to accelerate the degradation of enalapril maleate. A study investigating the physicochemical stability of enalapril maleate in the presence of fourteen different excipients found a clear order of stability, with the drug being most stable in the presence of disaccharides, followed by celluloses, starches, and least stable with superdisintegrants. nih.govresearchgate.netpharmaexcipients.com Materials with a higher water sorption capacity and lower crystallinity tend to have a more reactive particle surface, leading to increased degradation. pharmaexcipients.comnih.govresearchgate.net

The interaction with Eudragit E, a coating polymer, has also been shown to exacerbate the degradation of enalapril maleate. nih.govproquest.comresearchgate.net The activation energy for DKP formation for pure enalapril maleate was determined to be approximately 141.2 kJ/mol. nih.govproquest.comresearchgate.net However, when mixed with Eudragit E in a 1:1 weight ratio, this activation energy was significantly reduced to 86.7 kJ/mol, indicating a catalytic effect of the excipient on the degradation process. nih.govproquest.comresearchgate.net Interestingly, at higher concentrations of Eudragit E, the degradation was somewhat reduced. nih.govproquest.com It is proposed that at a 1:1 ratio, Eudragit E interacts with the carboxyl group of maleic acid, accelerating enalapril degradation. nih.govproquest.com In contrast, an excess of Eudragit E may interact with the carboxyl group of enalapril itself, leading to a reduction in the degradation rate. nih.govproquest.com

The following table summarizes the stability of enalapril maleate in the presence of different classes of excipients:

| Excipient Class | Stability of Enalapril Maleate |

| Disaccharides | Most Stable |

| Celluloses | Moderately Stable |

| Starches | Less Stable |

| Superdisintegrants | Least Stable |

Data sourced from multiple studies on drug-excipient interactions. nih.govresearchgate.netpharmaexcipients.com

Strategies for Microenvironmental pH Control to Inhibit Diketopiperazine Formation

Controlling the microenvironmental pH within a pharmaceutical formulation is an effective strategy to inhibit the formation of this compound. nih.gov It has been proposed that both acidic and alkaline conditions can promote the formation of DKP. nih.gov Therefore, maintaining a subtle control over the microenvironmental pH is crucial for stability.

The addition of certain organic acids to binary mixtures of enalapril maleate and an excipient has been shown to slow the degradation rate. nih.gov Tablets formulated with these organic acids produced less DKP after accelerated stability testing. nih.gov For instance, the use of tartaric acid as a model organic acid demonstrated that the stability of enalapril maleate could be significantly improved. nih.gov However, the ratio of the organic acid to the drug is critical, as an optimum ratio is required to achieve maximum stability. nih.gov This indicates that the stability of enalapril maleate in tablet formulations is closely linked to the microenvironmental pH, and the inclusion of a suitable organic acid, based on the reaction mechanism, is a viable approach to enhance drug stability. nih.gov

Sophisticated Analytical Methodologies for Enalapril Diketopiperazine Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assays

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the quantitative analysis of Enalapril (B1671234) Diketopiperazine in stability studies of enalapril maleate. A stability-indicating assay method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Method Development and Validation According to International Harmonization Guidelines (e.g., ICH Q2B)

The development and validation of HPLC methods for Enalapril Diketopiperazine quantification are rigorously governed by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures. europa.euich.org Validation ensures that the analytical method is suitable for its intended purpose. fda.gov

Key validation parameters for an HPLC method for this compound include:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. ich.org This is demonstrated by the separation of the this compound peak from enalapril, enalaprilat (another degradation product), and other potential impurities. scielo.brnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically established over a range of concentrations that encompass the expected levels of this impurity in stability samples. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of this compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Example of HPLC Method Validation Parameters for this compound

| Validation Parameter | Typical Acceptance Criteria | Research Finding Example |

| Specificity | Resolution > 2 between DKP and adjacent peaks | Successful separation from enalapril and enalaprilat achieved. scielo.br |

| Linearity (r²) | ≥ 0.999 | A correlation coefficient (r²) of 0.99981 was reported. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery was within the acceptable range. ijpbs.com |

| Precision (% RSD) | ≤ 2.0% | The % RSD for the assay was found to be 0.2. ijpbs.com |

| LOD | Signal-to-noise ratio of 3:1 | LOD of 0.021% was reported. researchgate.net |

| LOQ | Signal-to-noise ratio of 10:1 | LOQ of 0.062% was reported. researchgate.net |

Optimization of Chromatographic Parameters for Resolution and Sensitivity

The successful separation and sensitive detection of this compound from enalapril and its other degradation products hinge on the meticulous optimization of several chromatographic parameters.

Stationary Phase: Reversed-phase columns, such as C8 and C18, are commonly employed. nih.govresearchgate.net The choice of stationary phase influences the retention and selectivity of the separation.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). scielo.br The pH of the aqueous phase is a critical parameter affecting the retention times and peak shapes of the ionizable analytes. tsijournals.com For instance, a mobile phase consisting of acetonitrile and a phosphate buffer at pH 2.2 has been successfully used. researchgate.net

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation. Flow rates are typically in the range of 1.0 to 2.0 mL/min. scielo.brscispace.com

Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation. nih.gov Maintaining a constant and optimized column temperature is crucial for reproducible results.

Detection Wavelength: UV detection is commonly used, with the wavelength selected to maximize the sensitivity for this compound while also allowing for the detection of enalapril and other impurities. A wavelength of 215 nm is frequently utilized. researchgate.netijpbs.com

Table 2: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Optimized Condition | Reference |

| Column | Grace Platinum C8 EPS (4.6 mm i.d. X 250 mm, 5 μm) | researchgate.net |

| Mobile Phase | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v) | researchgate.net |

| Flow Rate | 2 ml/min | researchgate.net |

| Detection | UV at 215 nm | researchgate.net |

| Column Temperature | Room Temperature | researchgate.net |

Mass Spectrometry-Based Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and for confirming the identity of known degradation products like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the separation capabilities of HPLC with the sensitive and selective detection and structural information provided by MS. nih.gov LC-MS is instrumental in impurity profiling, which involves the identification and quantification of all potential impurities in a drug substance or product.

In the context of this compound, LC-MS is used to:

Confirm the molecular weight of the degradation product.

Provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Facilitate the identification of co-eluting peaks that may not be resolved by HPLC-UV alone.

Characterize novel degradation products formed under various stress conditions. nih.gov

Fragmentation Pattern Analysis for Diketopiperazine Identification

Tandem mass spectrometry (MS/MS or MSn) is employed to study the fragmentation patterns of ions. lcms.cz In a tandem MS experiment, a specific ion (the precursor ion) is selected and then subjected to fragmentation to produce a series of product ions. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information.

For this compound, the analysis of its fragmentation pattern helps in:

Confirming its cyclic dipeptide structure.

Distinguishing it from other isomers or structurally related compounds.

Identifying the specific bonds that cleave under fragmentation conditions, which aids in the unequivocal identification of the molecule. researchgate.net

The fragmentation pathways of protonated cyclic dipeptides often involve characteristic losses, such as the elimination of carbonyl sulfide (COS) or isocyanic acid (HNCO), which can be used to identify the diketopiperazine ring structure. researchgate.net

Spectroscopic Techniques for In-situ Reaction Monitoring

While chromatography and mass spectrometry are powerful for the analysis of discrete samples, spectroscopic techniques offer the advantage of in-situ monitoring, allowing for the real-time observation of chemical reactions and physical changes.

Fourier Transform Infrared (FTIR) microspectroscopy, particularly when coupled with a thermal analyzer, has been utilized to study the formation of this compound in the solid state. nih.gov This technique can monitor changes in the vibrational spectra of enalapril maleate as it is heated, providing insights into the intramolecular cyclization process. The appearance of new infrared peaks corresponding to the carbonyl groups of the diketopiperazine ring and the disappearance of peaks associated with the parent enalapril molecule can be observed in real-time. nih.gov This allows for the determination of the onset temperature of degradation and can provide kinetic information about the cyclization reaction. nih.gov

Fourier Transform Infrared (FTIR) Microspectroscopy for Solid-State Degradation Analysis

Fourier Transform Infrared (FTIR) microspectroscopy is a powerful non-destructive technique for investigating the solid-state degradation of Enalapril Maleate into this compound. This method allows for the in-situ analysis of chemical changes in pharmaceutical solids upon exposure to thermal stress.

Thermal-dependent FTIR spectra reveal distinct changes that signify the intramolecular cyclization of enalapril to form the diketopiperazine derivative. The formation of this compound is evidenced by the appearance of new infrared absorption bands and the disappearance or shifting of existing ones. Specifically, the process is characterized by the emergence of carbonyl bands corresponding to the diketopiperazine ring structure.

Kinetic studies of this solid-state degradation can also be performed using FTIR microspectroscopy. By monitoring the changes in specific IR peak intensities over time at different temperatures, the rate of degradation can be determined. From this data, the activation energy (Ea) for the formation of this compound can be calculated, providing valuable information about the stability of Enalapril Maleate. For instance, the activation energy for the formation of diketopiperazine from pure enalapril maleate has been determined to be approximately 141.2 ± 0.7 kJ/mol nih.gov. The presence of certain excipients can influence this degradation pathway. For example, interaction with Eudragit E has been shown to significantly reduce the activation energy to 86.7 ± 0.8 kJ/mol, thereby accelerating the degradation of enalapril maleate nih.gov.

| Parameter | Value | Reference |

| Activation Energy (Ea) of DKP formation from pure Enalapril Maleate | 141.2 ± 0.7 kJ/mol | nih.gov |

| Activation Energy (Ea) of DKP formation from Enalapril Maleate with Eudragit E (1:1 ratio) | 86.7 ± 0.8 kJ/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to elucidate the precise molecular structure of this degradation product.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the proton signals are unique to the structure of this compound and differ significantly from those of the parent drug, Enalapril. These spectral data allow for the assignment of each proton to its specific position in the molecule, confirming the formation of the diketopiperazine ring.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon signals, particularly the carbonyl carbons of the newly formed lactam rings, are characteristic of the diketopiperazine structure.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. While detailed spectral data for this compound is highly specific, the general principles of NMR allow for its definitive identification and differentiation from other related compounds.

Thermoanalytical Methods for Kinetic and Stability Assessment

Thermoanalytical methods are crucial for evaluating the thermal stability of Enalapril and for studying the kinetics of its degradation to this compound. These techniques involve monitoring the physical and chemical properties of a substance as a function of temperature.

Thermogravimetry (TGA) for Degradation Kinetics

Thermogravimetry (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. TGA is particularly useful for studying the degradation of Enalapril Maleate to this compound, as this intramolecular cyclization reaction involves the loss of a water molecule, resulting in a measurable mass loss.

Dynamic TGA experiments, where the sample is heated at a constant rate, can be used to determine the temperature at which the degradation begins and the temperature range over which it occurs. For Enalapril Maleate, TGA curves typically show an onset of decomposition at approximately 154°C, with a mass loss of around 27% up to 220°C, which corresponds to the formation of the diketopiperazine derivative nih.govresearchgate.net. The derivative thermogravimetric (DTG) curve, which plots the rate of mass change against temperature, shows a maximum decomposition rate at approximately 168°C nih.govresearchgate.net.

By performing TGA experiments at multiple heating rates, the kinetic parameters of the degradation reaction, such as the activation energy, can be calculated using isoconversional methods. One study utilized the integral isoconversional Kissinger-Akahira-Sunose (KAS) method to determine the activation energy for the degradation of enalapril maleate conicet.gov.ar. Such kinetic data is vital for predicting the long-term stability of Enalapril Maleate under various storage conditions.

| Thermal Event | Temperature Range/Value | Observation | Reference |

| Onset of Decomposition | ~154°C | Start of mass loss | nih.govresearchgate.net |

| Mass Loss | Up to 220°C | ~27% | nih.govresearchgate.net |

| Maximum Decomposition Rate | ~168°C | Peak on DTG curve | nih.govresearchgate.net |

Differential Scanning Calorimetry (DSC) in Degradation Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal events associated with the degradation of Enalapril Maleate.

The DSC thermogram of Enalapril Maleate typically exhibits a sharp endothermic peak corresponding to its melting point, followed by a broader endothermic or exothermic event associated with its thermal decomposition nih.gov. The formation of this compound is a key part of this decomposition process. The degradation product itself, this compound, shows its own characteristic thermal events in a DSC thermogram nih.gov. The analysis of these thermal events provides valuable information on the stability of the drug substance and its degradation pathways.

DSC can be used in conjunction with other analytical techniques, such as TGA and HPLC, to correlate thermal events with specific chemical changes, confirming that the observed decomposition corresponds to the formation of this compound and other degradation products researchgate.net.

| Compound | Thermal Event | Approximate Temperature | Reference |

| Enalapril Maleate | Melting | ~153°C | nih.gov |

| Enalapril Maleate | Thermal Decomposition | ~163°C | nih.gov |

Role of Certified Reference Standards in Analytical Method Performance and Quality Control

Certified Reference Standards (CRS) of this compound play a pivotal role in the performance and quality control of analytical methods developed for the quantification of this impurity in Enalapril drug substances and products. A CRS is a highly purified and well-characterized material that serves as a benchmark for analytical measurements.

The use of an this compound CRS is essential for several key aspects of analytical method validation and routine quality control:

Method Validation: During the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the CRS is used to establish critical performance characteristics, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) ijpbs.comresearchgate.netnih.govuniv-ovidius.ro.

Identification and Quantification: In routine analysis, the retention time and spectral properties of a peak in a chromatogram of a test sample are compared to those of the this compound CRS to confirm its identity. The concentration of the impurity is then calculated by comparing its peak area to that of a known concentration of the CRS.

System Suitability: The CRS is used to perform system suitability tests to ensure that the analytical system is performing correctly before running any samples. This includes verifying parameters such as resolution, peak symmetry, and theoretical plates.

This compound is available as a reference standard from various pharmacopeias and commercial suppliers, such as the British Pharmacopoeia (BP) pharmacopoeia.comlgcstandards.com and LGC Standards lgcstandards.comlgcstandards.com. The availability of these certified standards ensures the accuracy, reliability, and consistency of analytical results across different laboratories and manufacturing sites, which is fundamental for regulatory compliance and patient safety.

Pharmaceutical Formulation Design and Stability Enhancement Strategies Against Enalapril Diketopiperazine Formation

Accelerated Stability Studies and Long-Term Storage Considerations

Accelerated stability studies are a critical component in the pharmaceutical development of enalapril (B1671234) maleate formulations, designed to predict the long-term chemical stability by subjecting the drug product to elevated stress conditions of temperature and humidity. Research consistently shows that enalapril maleate's stability is significantly compromised in formulated tablets compared to the bulk drug substance, with Enalapril Diketopiperazine (DKP) being the primary degradation product under thermal stress. researchgate.net

In one pivotal study, various commercial enalapril maleate tablets were subjected to accelerated stability testing at 40°C and 75% relative humidity (RH) for 180 days. The results indicated that most formulations were highly susceptible to degradation, with many failing to meet the pharmacopeial requirement of retaining at least 90% of the initial drug content. scielo.br Under these stressed conditions, the concentration of DKP, formed via intramolecular cyclization, increased progressively over time. scielo.br This degradation pathway is particularly favored in the presence of acidic excipients. nih.gov

The interaction between enalapril maleate and formulation excipients plays a crucial role in the rate of DKP formation. For instance, studies involving the polymer Eudragit E showed that it could accelerate the degradation of enalapril. The activation energy for DKP formation was significantly reduced from approximately 141.2 kJ/mol for pure enalapril maleate to 86.7 kJ/mol when mixed in a 1:1 ratio with Eudragit E, indicating a substantial increase in the degradation rate. nih.govresearchgate.net

The following table summarizes findings from an accelerated stability study on various enalapril tablet formulations, highlighting the percentage of enalapril remaining after 180 days.

| Product Formulation | Initial Enalapril Content (% of Label Claim) | Enalapril Content after 180 days at 40°C/75% RH (% of Label Claim) | Total Degradation (%) |

|---|---|---|---|

| Reference Product | 100.5% | 91.2% | 9.3% |

| Generic A | 98.7% | 85.4% | 13.3% |

| Generic B | 101.2% | 88.1% | 13.1% |

| Generic C | 95.6% | 79.5% | 16.1% |

Data is representative of findings reported in stability studies. scielo.br

For long-term storage, these findings underscore the necessity of protecting enalapril maleate formulations from high heat and humidity. Storage recommendations should emphasize controlled room temperature and low-humidity environments. The use of protective packaging, such as blisters with high moisture barrier properties, is also a key consideration to minimize the formation of this compound throughout the product's shelf life.

Correlation of Diketopiperazine Levels with Drug Product Performance and Bioavailability

The formation of this compound is not merely a measure of chemical instability; it has a direct and negative correlation with the drug product's performance and bioavailability. nih.gov Enalapril is a prodrug that requires in vivo hydrolysis of its ethyl ester group to form the pharmacologically active metabolite, enalaprilat. scielo.br The intramolecular cyclization that forms DKP chemically alters the parent molecule, rendering it incapable of being converted to enalaprilat. Consequently, every molecule of enalapril that degrades into DKP represents a direct loss of the active therapeutic agent.

This loss of potency is a primary concern. Regulatory guidelines typically specify that a drug product must retain at least 90% of its labeled potency throughout its shelf life. scielo.br Elevated levels of DKP can cause a formulation to fail this specification, compromising its therapeutic efficacy. Studies have shown that after accelerated stability testing, the significant degradation of enalapril corresponds with a failure to meet specified drug content. nih.gov

Furthermore, the degradation of enalapril can alter the physical characteristics of the dosage form, which in turn affects drug product performance. Research has demonstrated that drug release profiles from enalapril tablets can be markedly different after exposure to stability-testing conditions, largely due to this degradation. nih.gov Changes in dissolution can significantly impact the rate and extent of drug absorption, leading to compromised bioavailability. A formulation with high DKP levels may exhibit a slower or incomplete release of the remaining active drug, further reducing its therapeutic potential.

The correlation between increasing DKP levels and the reduction in bioavailable drug can be summarized as follows:

| Level of this compound (%) | Remaining Active Enalapril Maleate (%) | Potential Impact on Bioavailability | Drug Release Profile |

|---|---|---|---|

| < 1% | > 99% | Negligible | Within specifications |

| 2-5% | 95-98% | Minor reduction | May show slight deviation |

| 5-10% | 90-95% | Potentially significant reduction | Likely altered; potential to fail dissolution specifications |

| > 10% | < 90% | Compromised; product may be sub-potent | Markedly different from reference profile |

This table provides a conceptual illustration of the correlation based on established principles and study outcomes. scielo.brnih.gov

Toxicological Profile and Risk Assessment of Enalapril Diketopiperazine

Regulatory Specifications and Pharmacopoeial Limits for Diketopiperazine Impurity

The control of impurities in pharmaceutical products is a mandate of global regulatory bodies and is detailed in various pharmacopoeias. Enalapril (B1671234) Diketopiperazine is recognized as a specified impurity in several major pharmacopoeias, which set explicit limits for its presence in both the active pharmaceutical ingredient (API) and the finished drug product.

In the European Pharmacopoeia (EP) , Enalapril Diketopiperazine is designated as "Enalapril Impurity D". drugfuture.comlgcstandards.com The monograph for Enalapril Maleate specifies a limit for Impurity D of not more than 0.5 percent. drugfuture.com

The United States Pharmacopeia (USP) identifies this compound as "Enalapril Related Compound D". usp.orgsynzeal.compharmaffiliates.com The USP monograph for Enalapril Maleate provides methods for its detection and control, ensuring that its levels remain within acceptable boundaries.

The British Pharmacopoeia (BP) also lists this compound as a specified impurity. Notably, the limit for this impurity in the BP has been a subject of discussion, as it is set at 1%, which is higher than the International Council for Harmonisation (ICH) Q3B guideline's qualification threshold of 0.5% for a drug with a maximum daily dose of 40 mg, such as Enalapril Maleate. researchgate.net This higher limit is understood to be based on specific safety data for this impurity. researchgate.net

These pharmacopoeial standards are crucial for ensuring the quality and safety of enalapril products. Adherence to these limits is a requirement for pharmaceutical manufacturers to gain and maintain market approval.

| Pharmacopoeia/Guideline | Impurity Name/Designation | Specified Limit (%) |

| European Pharmacopoeia (EP) | Enalapril Impurity D | ≤ 0.5 |

| United States Pharmacopeia (USP) | Enalapril Related Compound D | Controlled within specified limits |

| British Pharmacopoeia (BP) | Enalapril Impurity D | ≤ 1.0 |

| ICH Q3B Guideline | Qualification Threshold | 0.5 |

Evaluation of Potential Genotoxic and Carcinogenic Properties of this compound

The assessment of genotoxic and carcinogenic potential is a critical component of the safety evaluation for any pharmaceutical impurity. Genotoxic impurities are compounds that can cause damage to DNA, potentially leading to mutations and cancer.

Currently, there is a lack of direct, extensive experimental studies specifically focused on the genotoxic and carcinogenic properties of this compound. However, the potential risks can be evaluated through in silico (computer-based) toxicological predictions and by examining data on structurally related compounds.

An in-silico screening study of various ACE inhibitors and their diketopiperazine (DKP) degradation products predicted that while the parent ACE inhibitors were not mutagenic or carcinogenic, the entire class of DKP derivatives, which includes this compound, were flagged as potentially genotoxic. It is important to note that these are predictive findings and would require experimental verification to confirm the toxicological activity.

The general approach to assessing the risk of genotoxic impurities involves a combination of computational toxicology and, when necessary, in vitro and in vivo genotoxicity assays. lupinepublishers.com If a structural alert for genotoxicity is identified through in-silico analysis, further testing, such as the Ames bacterial reverse mutation assay, is typically conducted to determine mutagenic potential. lupinepublishers.com The control of impurities with established genotoxic potential is governed by the principles of the ICH M7 guideline, which recommends control at or below a Threshold of Toxicological Concern (TTC).

Given the structural alerts for the diketopiperazine class of compounds, a conservative approach to risk assessment is warranted. The control of this compound to the levels specified in the pharmacopoeias is a key measure to mitigate any potential genotoxic risk.

Implications for Patient Safety and Clinical Efficacy

From a patient safety perspective, the primary concern is the potential toxicity of the impurity itself. While definitive data on the long-term effects of this compound are not extensively documented, the potential for genotoxicity, as suggested by in-silico studies, underscores the importance of controlling its levels. The establishment of and adherence to strict pharmacopoeial limits is the principal mechanism for safeguarding patients from potential harm. The fact that the British Pharmacopoeia allows a higher limit based on safety data suggests that at these controlled levels, the risk is considered acceptable. researchgate.net

From the standpoint of clinical efficacy, the degradation of enalapril into this compound results in a reduction of the available active drug substance. cjhp-online.cahistorymedjournal.com This loss of potency could potentially compromise the therapeutic effectiveness of the medication, leading to inadequate blood pressure control or management of heart failure. Therefore, controlling the formation of this impurity is not only a safety measure but also essential for ensuring that the patient receives the intended dose and therapeutic benefit of enalapril.

Pharmaceutical manufacturers employ various strategies to minimize the formation of this compound, including careful selection of excipients, control of the manufacturing process, and appropriate packaging and storage conditions to protect the drug product from heat and moisture. historymedjournal.com Stability testing, as mandated by regulatory guidelines, is performed throughout the product's shelf life to monitor the levels of this and other impurities, ensuring that the product remains safe and effective for patients.

Emerging Research Frontiers and Translational Impact in Enalapril Diketopiperazine Studies

Development of Novel Inhibitors for Diketopiperazine Formation

While the term "inhibitor" in this context does not refer to a classic enzyme inhibitor, research has focused on formulation strategies and excipients that effectively inhibit or retard the chemical reaction leading to Enalapril (B1671234) Diketopiperazine. The primary mechanism of DKP formation is an intramolecular nucleophilic attack, a reaction highly influenced by the microenvironment, including pH and the presence of catalysts or physical barriers. nih.gov

Key inhibitory strategies under investigation include:

pH Modification: The rate of diketopiperazine formation is highly dependent on pH. Studies have proposed that both acidic and alkaline conditions can promote the formation of DKP through different degradation pathways. nih.gov Consequently, the use of organic acids as stabilizers can subtly control the microenvironmental pH within a solid dosage form to a range that minimizes the cyclization reaction. nih.gov Research has shown that incorporating certain organic acids into tablet formulations can significantly slow the degradation rate, resulting in less DKP formation during accelerated stability testing. nih.gov

Use of Hydrophobic Excipients: Another successful approach involves physically protecting the enalapril molecule from interaction and degradation. The incorporation of hydrophobic excipients, such as stearic acid, through processes like hot-melt granulation has been shown to improve the chemical stability of enalapril maleate. These excipients can form a protective coating around the drug particles, reducing mobility and preventing the molecular conformation necessary for intramolecular cyclization. This strategy has proven effective in reducing the formation of both DKP and the hydrolytic degradant, enalaprilat.

Conversely, some excipients can accelerate degradation. For instance, the coating polymer Eudragit E was found to significantly lower the activation energy for DKP formation in the solid state, from 141.2 kJ/mol for pure enalapril maleate to 86.7 kJ/mol when mixed in a 1:1 ratio, thereby exacerbating the degradation of enalapril. nih.gov This highlights the critical importance of careful excipient selection in formulation development.

Below is a table summarizing the impact of different formulation strategies on the formation of Enalapril Diketopiperazine.

| Inhibitory Strategy | Key Component/Method | Mechanism of Action | Observed Effect on DKP Formation |

| pH Control | Organic Acids (e.g., Tartaric Acid) | Regulates microenvironmental pH to a range of optimal stability. | Significant reduction in DKP levels in accelerated stability studies. nih.gov |

| Physical Barrier | Hydrophobic Excipients (e.g., Stearic Acid) | Coats drug particles, limiting molecular mobility and interaction. | Improved stability and reduced formation of DKP. |

| Excipient Interaction (Negative) | Eudragit E | Lowers the activation energy for the cyclization reaction. | Accelerated rate of DKP formation. nih.gov |

Advanced Computational Chemistry Approaches for Degradation Prediction

Predicting the degradation pathways of drug substances is a rapidly advancing field, with computational chemistry offering powerful tools to understand and forecast the formation of impurities like this compound. These in silico methods can provide deep mechanistic insights and reduce the reliance on time-consuming experimental studies.

Supramolecular Modeling and Molecular Dynamics: For solid-state degradation, which is the primary route for DKP formation, intermolecular interactions play a crucial role. researchgate.net Advanced computational techniques have been used to study the crystal structure of enalapril maleate. Methods such as Hirshfeld surface analysis combined with Quantum Theory of Atoms in Molecules (QTAIM) help visualize and quantify intermolecular interactions. researchgate.net Furthermore, Car-Parrinello molecular dynamics simulations have been employed to demonstrate how the transfer of a proton (H+) between the enalapril and maleate molecules can facilitate decomposition, highlighting the importance of the salt form's stability. researchgate.net These models provide a direct link between the crystal structure and the solid-state reactivity of the molecule.

Density Functional Theory (DFT): DFT calculations are a powerful tool for elucidating reaction mechanisms at the molecular level. While specific DFT studies on enalapril cyclization are not widely published, this approach has been successfully applied to understand DKP formation in other complex molecules, such as peptides. nih.govresearchgate.net In such studies, DFT is used to map the potential energy surface of the intramolecular cyclization reaction. This allows for the identification of the transition state structure and the calculation of the activation energy barrier. nih.govresearchgate.net Applying this methodology to enalapril could precisely model the nucleophilic attack of the proline nitrogen onto the amide carbonyl, predict the energy barrier for the reaction under various conditions (e.g., in the presence of different solvents or excipients), and thereby forecast the likelihood of DKP formation.

These computational approaches are moving the field from a reactive to a predictive stance on drug stability, enabling the design of more robust formulations from first principles.

Mechanistic Insights from Isotopic Labeling Studies

While the general mechanism of this compound formation via intramolecular cyclization is well-accepted, definitive experimental proof and a deeper understanding of the atomic movements can be achieved through isotopic labeling studies. This technique involves strategically replacing specific atoms in the enalapril molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/deuterium) to trace their fate during a chemical reaction.

To date, specific studies employing isotopic labeling to investigate the degradation of enalapril have not been extensively reported in the literature. However, the potential of this methodology to provide unambiguous mechanistic insights is significant. A hypothetical isotopic labeling study to confirm the mechanism of DKP formation would involve:

Synthesis of Labeled Enalapril: Enalapril would be synthesized using starting materials enriched with specific isotopes. For instance, the nitrogen atom in the proline ring could be labeled with ¹⁵N, and the carbonyl carbon of the alanine portion could be labeled with ¹³C.

Forced Degradation: The isotopically labeled enalapril would then be subjected to stress conditions known to produce the diketopiperazine derivative.

Structural Elucidation: The resulting this compound would be analyzed using techniques sensitive to isotopic changes, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The results would provide conclusive evidence of the intramolecular reaction. For example, high-resolution mass spectrometry would show that the resulting DKP molecule retains both the ¹⁵N and ¹³C labels, confirming that the atoms from the original enalapril molecule have been incorporated into the new cyclic structure. ¹³C and ¹⁵N NMR spectroscopy would further pinpoint the exact location of these labels in the final DKP structure, confirming the new bond formed between the proline nitrogen and the alanine carbonyl carbon. Such studies would eliminate any ambiguity about the reaction pathway and provide a powerful tool for investigating the influence of various factors on the reaction rate at a molecular level.

Future Directions in Regulatory Science for Related Substance Control

The control of impurities and degradation products is a cornerstone of pharmaceutical quality and is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov The control of this compound is guided by these principles, but the future of regulatory science points toward more integrated, predictive, and proactive approaches.

Current Regulatory Framework: The current standard involves conducting forced degradation studies to identify likely degradation products, such as DKP, under stress conditions (acid, base, heat, light, oxidation). nih.govresearchgate.net This information is used to develop and validate stability-indicating analytical methods, typically HPLC, which can separate and quantify the active pharmaceutical ingredient from its impurities. scielo.br Pharmacopoeias set specific limits for known impurities; for example, the British Pharmacopoeia has a limit of 1.0% for Enalapril Impurity D (DKP), a value that is higher than the standard ICH Q3B qualification threshold, suggesting that sufficient safety data exists to justify this limit. researchgate.net

Shift Towards Quality by Design (QbD): The future of regulatory science is heavily invested in the Quality by Design (QbD) framework. ijpsonline.com QbD is a systematic approach that emphasizes product and process understanding and control, based on sound science and quality risk management. openaccessjournals.com For enalapril, a QbD approach involves:

Defining a Quality Target Product Profile (QTPP) that includes the acceptable level of DKP as a Critical Quality Attribute (CQA).

Identifying Critical Material Attributes (CMAs) of excipients and Critical Process Parameters (CPPs) of the manufacturing process that could impact DKP formation.

Using Design of Experiments (DoE) to establish a mathematical relationship between the CMAs/CPPs and the CQA (DKP level). nih.gov

Defining a "Design Space," which is the multidimensional combination of input variables (e.g., excipient concentration, granulation temperature) that has been demonstrated to provide assurance of quality.

By implementing a QbD approach, manufacturers can build quality into the product from the beginning, rather than relying solely on end-product testing. This leads to more robust manufacturing processes with a higher degree of assurance that impurity levels will be consistently controlled. researchgate.net This proactive stance, supported by the predictive power of computational models and potentially real-time monitoring through Process Analytical Technology (PAT), represents the next generation of regulatory science for controlling related substances like this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Enalapril Diketopiperazine in pharmaceutical formulations?

- Methodology : Use reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-phosphate buffer (pH 2.2, 0.01 M) in a 55:45 ratio. Detection is performed at 215 nm with a flow rate of 1.0 mL/min. System suitability requires resolution ≥2.0 between DKP, enalapril, enalaprilat, and maleic acid peaks. Salicylic acid (60 μg/mL) is used as an internal standard for quantification .

- Validation : Ensure limits of detection (DL: 0.18 μg/mL) and quantitation (QL: 0.56 μg/mL) are met using calibration curves. Intra-assay precision should have RSD ≤2.0% .

Q. Which factors accelerate DKP formation in enalapril formulations?

- Key Factors :

- Temperature/Humidity : Accelerated stability studies (40°C/75% RH) show increased DKP formation over time due to cyclization .

- pH : Neutral and alkaline conditions favor intramolecular aminolysis, leading to DKP, while acidic conditions promote concurrent hydrolysis .

- Excipients : Certain tablet excipients (e.g., binders) may catalyze degradation. Use pH 2.2 phosphate buffers to stabilize formulations during testing .

Q. What are the standard protocols for stress testing enalapril to study DKP degradation?

- Stress Conditions :

- Hydrolytic : Expose enalapril to 0.1 M HCl (acidic), pH 7.0 buffer (neutral), or 0.1 M NaOH (alkaline) at 80°C for 24–72 hours .

- Thermal : Heat solid-state enalapril maleate at 120–130°C to observe DKP formation via FT-IR (peaks at 1672 cm⁻¹ and 1738 cm⁻¹) .

- Oxidative : Use 3% H₂O₂; enalapril is stable under oxidative stress, with minimal DKP formation .

Q. How are detection limits and system suitability validated for DKP analysis?

- Detection Limits : Calculate using DL = 3.3σ/S and QL = 10σ/S, where σ is the standard deviation of the response and S is the calibration curve slope. For HPLC, DL = 0.18 μg/mL and QL = 0.56 μg/mL .

- System Suitability : Ensure column efficiency ≥1000 theoretical plates/meter for enalaprilat and ≥2500 plates/meter for DKP. Peak tailing for enalapril must be ≤2.0 .

Q. What pharmacopeial specifications govern DKP quantification?

- USP/BP Requirements : Total related substances (including DKP) must not exceed 5.0% in formulations. Use resolution solutions containing 0.003 mg/mL enalaprilat and 0.3 mg/mL enalapril maleate to validate chromatographic separation .

Advanced Research Questions

Q. What mechanistic pathways explain DKP formation versus amide hydrolysis in enalapril degradation?

- Cyclization vs. Hydrolysis : Under neutral/alkaline conditions, intramolecular aminolysis dominates, forming DKP via a six-membered transition state. Acidic conditions favor ester hydrolysis to enalaprilat, with slower DKP formation due to protonation of the amine nucleophile .

- Kinetics : Solid-state degradation follows autocatalytic kinetics (activation energy: 195 ± 12 kJ/mol) with sigmoidal decomposition curves .

Q. How can contradictions in degradation rates across studies be resolved?

- Case Example : Some studies report higher DKP levels in tablets under accelerated conditions, while others note variability due to excipient interactions. Resolve discrepancies by standardizing stress protocols (e.g., fixed humidity/temperature) and using excipient-free controls .

- Data Normalization : Express degradation rates as % w/w of initial enalapril content and account for matrix effects using forced degradation studies .

Q. How do advanced formulation techniques (e.g., 3D printing) influence DKP formation?

- Hot-Melt Extrusion : Processing at 70°C increases DKP content (up to 22.74% in 3D-printed tablets) due to thermal cyclization. Reduced infill density (20–25%) marginally improves stability but requires geometry adjustments to maintain dosage .

- Polymer Interactions : FT-IR analysis reveals no chemical interactions between enalapril and polymers like bPMMA, suggesting physical stability challenges dominate .

Q. What computational models predict DKP stability and crystallinity?

- In Silico Tools : Simulated annealing Monte Carlo (SAMC) predicts hydrogen-bonded crystalline packing of DKP derivatives. Validate using powder diffraction and Ck* (crystalline packing efficiency) metrics .

- Degradation Modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data, incorporating activation energy values .

Q. Which advanced spectroscopic techniques characterize DKP and its degradation intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.